molecular formula C10H7NO3 B12359560 1-oxo-8aH-isoquinoline-3-carboxylic acid

1-oxo-8aH-isoquinoline-3-carboxylic acid

Cat. No.: B12359560
M. Wt: 189.17 g/mol
InChI Key: QVRFBZRYIULWNJ-UHFFFAOYSA-N
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Description

1-Oxo-8aH-isoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound has garnered attention due to its significant biological activities, particularly its antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-8aH-isoquinoline-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate. This reaction proceeds through the loss of water rather than methanol, yielding the corresponding ester . Another method involves the condensation of 1-isochromenones with ammonia or amines, or the reaction of o-formylbenzoic acids with derivatives of glycine or its cyclic analogs .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of metal catalysts and catalyst-free processes in water has also been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-8aH-isoquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electron density at different positions of the isoquinoline ring .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Mechanism of Action

The antibacterial activity of 1-oxo-8aH-isoquinoline-3-carboxylic acid is primarily due to its ability to disrupt the cell membrane integrity of bacteria. Scanning electron microscopy observations have shown that treatment with this compound results in curved and sunken cell morphology, along with destroyed cell membrane integrity. Additionally, it inhibits the motility and exopolysaccharides production of bacteria, preventing biofilm formation .

Comparison with Similar Compounds

1-Oxo-8aH-isoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its potent antibacterial activity and its potential as a lead compound for developing new bactericides.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

1-oxo-8aH-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-5,7H,(H,13,14)

InChI Key

QVRFBZRYIULWNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=CC(=NC2=O)C(=O)O)C=C1

Origin of Product

United States

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